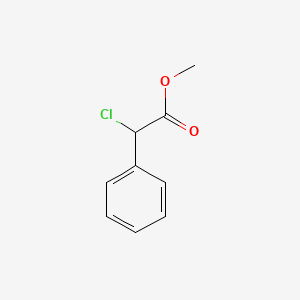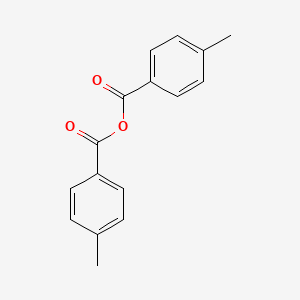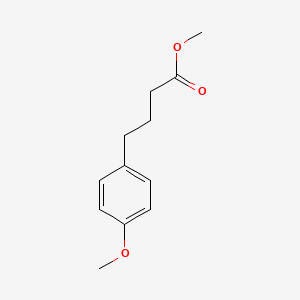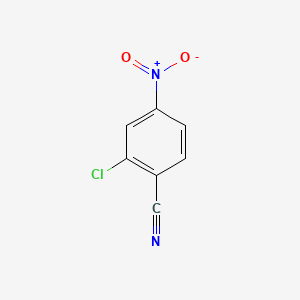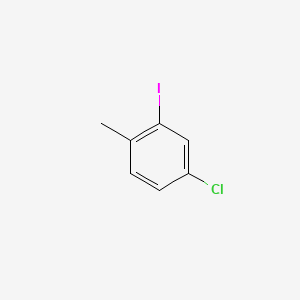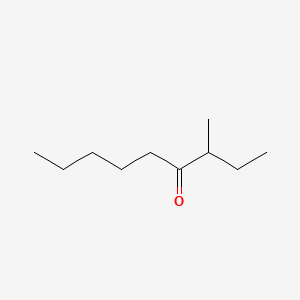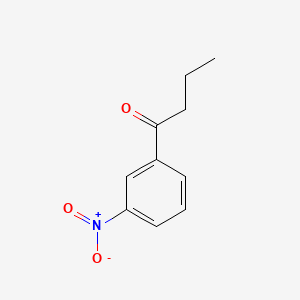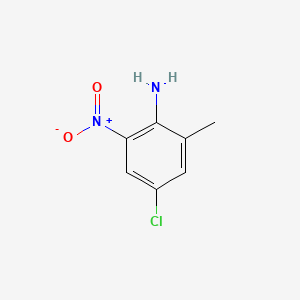
4-Chloro-2-methyl-6-nitroaniline
Overview
Description
4-Chloro-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of aniline, characterized by the presence of a chloro group, a methyl group, and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various biological targets, including enzymes and receptors, due to their aromatic ring structure and functional groups .
Mode of Action
Nitroanilines are known to undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta directing group, meaning it directs incoming electrophiles to the positions meta to itself on the benzene ring .
Biochemical Pathways
Nitroanilines can potentially interfere with various biochemical pathways due to their ability to form reactive intermediates and bind to biological macromolecules .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . It is also a CYP1A2 and CYP2C19 inhibitor . The Log Po/w (iLOGP) is 1.59, indicating its lipophilicity .
Result of Action
Nitroanilines can potentially cause oxidative stress, dna damage, and cytotoxicity due to the formation of reactive intermediates .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methyl-6-nitroaniline. Factors such as temperature, pH, and presence of other chemicals can affect its solubility, reactivity, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methyl-6-nitroaniline can be synthesized through a multi-step process involving nitration, chlorination, and amination reactions. One common method involves the nitration of 2-methyl aniline to form 2-methyl-4-nitroaniline, followed by chlorination to introduce the chloro group at the 4-position . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for the chlorination step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Strong nucleophiles such as sodium methoxide can be used for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the methyl group.
Major Products Formed
Reduction: 4-Chloro-2-methyl-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Chloro-2-carboxy-6-nitroaniline.
Scientific Research Applications
4-Chloro-2-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methyl-4-nitroaniline: Similar structure but different positioning of the chloro and nitro groups.
4-Methyl-2-nitroaniline: Lacks the chloro group.
4-Chloro-2-nitroaniline: Lacks the methyl group.
Uniqueness
4-Chloro-2-methyl-6-nitroaniline is unique due to the specific combination of chloro, methyl, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-chloro-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSCDFKGUAONPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211868 | |
| Record name | 4-Chloro-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62790-50-5 | |
| Record name | 4-Chloro-2-methyl-6-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062790505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Chloro-2-methyl-6-nitroaniline considered a convenient starting material for the synthesis of 5,8-DiMeIQx?
A1: The research highlights that using this compound offers a more convenient synthetic route to 5,8-DiMeIQx compared to alternative methods [, ]. This enhanced convenience is attributed to the incorporation of 2,1,3-benzoselenadiazole intermediates in the synthetic pathway [, ]. These intermediates likely facilitate specific chemical transformations, leading to a more efficient and streamlined synthesis of the target mutagen.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





